molecular formula C16H18N4O3S B2814301 N-(5-acetyl-4-methylthiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2097927-02-9

N-(5-acetyl-4-methylthiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Katalognummer: B2814301
CAS-Nummer: 2097927-02-9
Molekulargewicht: 346.41
InChI-Schlüssel: CIJKGXGOXTVXDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(5-acetyl-4-methylthiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide represents a structurally advanced compound of significant interest for probing the function of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . This channel, activated by zinc, copper, and protons, exhibits unique signaling properties and its physiological roles remain poorly elucidated due to a historical lack of selective pharmacological tools . Compounds based on the N-(thiazol-2-yl) benzamide scaffold, to which this molecule is related, have been identified as the first class of selective ZAC antagonists, acting as negative allosteric modulators that likely target the transmembrane and/or intracellular domains of the receptor to exert non-competitive inhibition . Its research value is underscored by its selectivity profile; analogous compounds demonstrate no significant off-target activity at other classical CLRs, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, making it a critical tool for deconvoluting ZAC-specific signaling in complex biological systems . Researchers can employ this compound to investigate the putative roles of ZAC in various tissues, including the brain, pancreas, and prostate, and to explore its therapeutic potential. It is provided strictly for research use in laboratory applications.

Eigenschaften

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-8-14(10(3)21)24-16(17-8)18-15(23)9(2)20-13(22)7-6-12(19-20)11-4-5-11/h6-7,9,11H,4-5H2,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJKGXGOXTVXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from (propanamide derivatives with oxadiazole-thiazole scaffolds) and (patented piperidine-based propanamides). Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Compound Class Key Substituents/Features Potential Applications Synthesis Conditions (Reference)
Target Compound Thiazole (acetyl, methyl), pyridazinyl (cyclopropyl, ketone) Hypothetical: Enzyme inhibition, antimicrobial Likely multi-step (e.g., coupling, cyclization)
Derivatives 1,3,4-Oxadiazole, thiazole (amino, methyl), sulfanyl linker, substituted phenyl groups Antimicrobial, antifungal MeOH/N2H4·H2O reflux, CS2/KOH reflux
Derivatives Piperidine (tetramethyl), long alkyl chains (dodecyl, hexadecyl), ester/amide linkages UV stabilizers, polymer additives Esterification, amidation under DMF/LiH

Key Findings :

Heterocyclic Core vs. Piperidine Scaffolds: The target compound’s thiazole-pyridazine core differs significantly from the piperidine-based structures in , which prioritize steric hindrance (tetramethyl groups) and lipophilic chains for stabilizing polymers . In contrast, the thiazole-pyridazine system may target biological receptors due to hydrogen-bonding and π-π stacking capabilities. derivatives use 1,3,4-oxadiazole-thiazole hybrids, which exhibit antimicrobial activity via membrane disruption .

Substituent Effects: The acetyl and cyclopropyl groups on the target compound may enhance metabolic stability compared to ’s amino-thiazole derivatives, which are prone to oxidation . compounds employ long alkyl chains (e.g., dodecyl) to improve solubility in nonpolar matrices, whereas the target compound’s cyclopropyl group introduces rigidity but may reduce solubility in aqueous environments .

Synthetic Complexity :

  • derivatives require sequential reflux steps with hydrazine and carbon disulfide, while the target compound likely involves more specialized coupling agents for pyridazine-thiazole linkage .
  • prioritizes industrial scalability (e.g., esterification under DMF/LiH), contrasting with the academic focus of .

Q & A

How can reaction conditions be optimized for high-yield synthesis of this compound?

Basic Research Focus
Optimization requires systematic adjustment of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, refluxing in triethylamine (as in ) or using thionyl chloride for chlorination () may enhance yield. Employ statistical Design of Experiments (DoE) to minimize trial runs while identifying critical variables. Techniques like High-Performance Liquid Chromatography (HPLC) can monitor reaction progress and purity .

What analytical techniques are essential for structural confirmation and purity assessment?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves functional groups and connectivity, while Mass Spectrometry (MS) confirms molecular weight. Elemental analysis validates stoichiometry. Chromatographic methods (HPLC, TLC) assess purity. For complex stereochemistry, X-ray crystallography or computational modeling may be required .

How can computational methods predict the biological activity of this compound?

Advanced Research Focus
Use in silico tools like the PASS program (Prediction of Activity Spectra for Substances) to forecast potential biological targets. Molecular docking studies (e.g., AutoDock Vina) simulate ligand-receptor interactions, prioritizing targets like kinase enzymes or GPCRs. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

What methodologies elucidate interactions with biological macromolecules?

Advanced Research Focus
Surface Plasmon Resonance (SPR) quantifies binding affinity (KD), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, fluorescence polarization or Förster Resonance Energy Transfer (FRET) assays track real-time interactions. Cross-reference with structural analogs () to identify conserved binding motifs .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Re-evaluate experimental conditions (e.g., cell line variability, assay protocols) and validate using orthogonal methods. For example, discrepancies in IC₅₀ values may arise from differential protein expression; address this via Western blotting or CRISPR knockdowns. Employ meta-analysis frameworks to contextualize findings against structural analogs () .

What strategies determine the compound’s mechanism of action (MoA)?

Advanced Research Focus
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Pharmacological profiling using panels of kinase or phosphatase inhibitors can pinpoint targets. For enzyme inhibition, measure kinetic parameters (Km, Vmax) via Michaelis-Menten assays. Cross-validate with molecular dynamics simulations (e.g., GROMACS) .

How do structural modifications influence bioactivity?

Basic Research Focus
Compare with analogs (e.g., pyridazinone or thiazole derivatives in ). Replace the cyclopropyl group () with bulkier substituents to assess steric effects. Modify the acetyl group to a sulfonamide and measure changes in solubility or target binding. Use QSAR (Quantitative Structure-Activity Relationship) models to rationalize trends .

What protocols ensure stability under varying storage and physiological conditions?

Basic Research Focus
Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Assess pH-dependent degradation (e.g., simulate gastric fluid at pH 1.2 vs. blood at pH 7.4). Lyophilization or formulation with cyclodextrins may enhance shelf life. For in vivo studies, track metabolite formation via LC-MS .

How can computational reaction design accelerate derivative synthesis?

Advanced Research Focus
Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD () integrate computational and experimental data to prioritize synthetic routes. Machine learning models (e.g., Chemprop) predict feasible reactions based on existing datasets .

What methodologies assess toxicity and pharmacokinetic profiles?

Advanced Research Focus
Perform ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling:

  • In vitro: Caco-2 cell permeability, microsomal stability, CYP450 inhibition.
  • In vivo: Rodent pharmacokinetic studies (plasma half-life, bioavailability).
  • Computational: ProTox-II for toxicity prediction, SwissADME for bioavailability radar plots .

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